REACTION_SMILES
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[B-:1]([F:2])([F:3])([F:4])[F:5].[CH3:23][N:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1.[CH3:31][O:32][c:33]1[c:34]([CH3:52])[cH:35][c:36]([CH:40]2[CH2:41][CH2:42][c:43]3[n:44]([cH:46][c:47]([C:49](=[O:50])[OH:51])[n:48]3)[CH2:45]2)[cH:37][c:38]1[CH3:39].[ClH:30].[F:53][C:54]([c:55]1[cH:56][c:57]([N:61]2[CH2:62][CH2:63][NH:64][CH2:65][CH2:66]2)[cH:58][cH:59][cH:60]1)([F:67])[F:68].[O:69]=[CH:70][N:71]([CH3:72])[CH3:73].[n:6]1([O:7][C:8]([N:9]([CH3:10])[CH3:11])=[N+:12]([CH3:13])[CH3:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]2[n:21][n:22]1>>[CH3:31][O:32][c:33]1[c:34]([CH3:52])[cH:35][c:36]([CH:40]2[CH2:41][CH2:42][c:43]3[n:44]([cH:46][c:47]([C:49](=[O:50])[N:64]4[CH2:63][CH2:62][N:61]([c:57]5[cH:56][c:55]([C:54]([F:53])([F:67])[F:68])[cH:60][cH:59][cH:58]5)[CH2:66][CH2:65]4)[n:48]3)[CH2:45]2)[cH:37][c:38]1[CH3:39]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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COc1c(C)cc(C2CCc3nc(C(=O)O)cn3C2)cc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C)cc(C2CCc3nc(C(=O)O)cn3C2)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(N2CCNCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2ccccc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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COc1c(C)cc(C2CCc3nc(C(=O)N4CCN(c5cccc(C(F)(F)F)c5)CC4)cn3C2)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |